N-(p-Chlorobenzylidène)méthylamine

Vue d'ensemble

Description

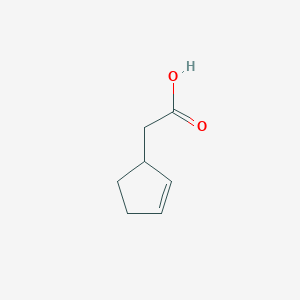

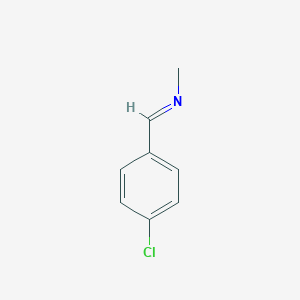

"N-(p-Chlorobenzylidene)methylamine" is a chemical compound that likely serves as an intermediate or a reactant in the synthesis of various chemical entities. Its significance arises from the chlorobenzylidene group, which can partake in a variety of chemical reactions due to its reactivity and the presence of the chloro group which is a good leaving group or can be substituted in further chemical transformations.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds containing chlorobenzylidene groups is crucial for their chemical behavior. Intramolecular hydrogen bonding and tautomerism are significant features in Schiff bases, affecting their stability and reactivity. Studies on similar compounds have highlighted the coexistence of phenol-imine and keto-amine forms in the solid state, influenced by intramolecular hydrogen bonding (H. Nazır et al., 2000).

Chemical Reactions and Properties

Compounds like "N-(p-Chlorobenzylidene)methylamine" participate in a range of chemical reactions, including cycloadditions, which are facilitated by their structural features. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine showcases how imine groups can undergo [2 + 2] cycloadditions, leading to the formation of β-lactams, illustrating the compound's utility in synthetic organic chemistry (C. Palomo et al., 1997).

Physical Properties Analysis

The physical properties such as solubility, melting points, and pKb values of related compounds are significantly influenced by their molecular structure. For example, the presence of amino-, methylamino-, and dimethylamino groups affects these properties, illustrating how structural nuances impact the physical characteristics of these compounds (Manuela List et al., 2016).

Applications De Recherche Scientifique

Analyse de la cristallographie et de la structure moléculaire

“N-(p-Chlorobenzylidène)méthylamine” a été utilisée dans l'étude des structures cristallines et moléculaires . Le composé forme des cristaux incolores en forme d'aiguille, monocliniques, avec des dimensions spécifiques de la maille élémentaire. Les molécules sont empilées en couches parallèles à un plan spécifique et forment des liaisons C–H … F .

Conformation moléculaire et structure électronique

Le composé a été utilisé dans l'étude de la conformation moléculaire et de la structure électronique . Il fait partie d'un système isomorphe avec d'autres composés, et sa structure a été étudiée à l'aide de diverses techniques .

Diffusion de rayons X et études de désordre

“this compound” a été utilisée dans des études impliquant la diffusion de rayons X, une technique utilisée pour comprendre le désordre dans les matériaux cristallins .

Activités antileishmaniennes et antimalariennes

“1-(4-chlorophényl)-N-méthylméthanimine” a été utilisée dans la synthèse de dérivés de pyrazole couplés à l'hydrazine, qui ont montré de puissantes activités antileishmaniennes et antimalariennes . Ces dérivés ont été évalués contre l'isolat clinique de Leishmania aethiopica et les souris infectées par Plasmodium berghei .

Activités anti-allergiques

Le composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de la pipérazine, qui ont été testés pour leurs activités anti-allergiques in vivo . Ces dérivés ont montré des effets significatifs sur l'asthme allergique et les démangeaisons allergiques .

Traitement des maladies auto-immunes

<a data-citationid="5425360c-794a-f545-8cc7-f750875c99bc-32-group" h="ID=SERP,5015.1" href="https://www.degruyter.com/document/doi/10.1524/zkri.

Mécanisme D'action

Target of Action

N-(p-Chlorobenzylidene)methylamine, also known as 1-(4-chlorophenyl)-N-methylmethanimine, is a compound with potential therapeutic applications. The primary target of this compound is Nectin cell adhesion molecule 2 (NECTIN2) . NECTIN2 is a cellular adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions, which are important for maintaining the integrity of epithelial tissues.

Mode of Action

The compound interacts with its target, NECTIN2, by binding to it and inhibiting its function . This interaction leads to the suppression of NECTIN2, which in turn affects the downstream targets of NECTIN2, including p-SRC (Y146 and Y527) and the epithelial-to-mesenchymal transition markers tight junction protein 1, vimentin, β-catenin, snail family transcriptional repressor 1 (SNAI1), and SNAI2 .

Biochemical Pathways

The inhibition of NECTIN2 by N-(p-Chlorobenzylidene)methylamine affects several biochemical pathways. One of the key pathways influenced is the cytoskeletal regulation via SRC signaling . This pathway is crucial for cell migration and adhesion, processes that are essential for cancer metastasis. By inhibiting NECTIN2, the compound disrupts this pathway, potentially reducing the metastatic capacity of cancer cells .

Result of Action

The result of N-(p-Chlorobenzylidene)methylamine’s action is the suppression of NECTIN2 and its downstream targets, leading to the disruption of the cytoskeletal regulation via SRC signaling pathway . This disruption could potentially reduce the metastatic capacity of cancer cells, making the compound a potential candidate for the development of anti-metastatic therapies .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUBKNVOVQEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13114-22-2 | |

| Record name | Methananime, N-((4-chlorophenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-chlorophenyl)methylidene](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-naphtho[2,3-d]imidazole-2-thiol](/img/structure/B79184.png)

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)